molecular formula C32CoF16N8 B13137169 cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B13137169
M. Wt: 859.3 g/mol
InChI Key: OFILAZNRYPZFNX-UHFFFAOYSA-N
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Description

The compound cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[...]tetraconta- is a cobalt(II) complex featuring a highly fluorinated, nitrogen-rich macrocyclic ligand. The ligand’s structure includes 16 fluorine atoms and six nitrogen donor sites, arranged in a complex polycyclic framework. This design imparts unique electronic and steric properties:

  • Coordination Geometry: The nitrogen atoms likely adopt an octahedral coordination around cobalt(II), consistent with cobalt’s preference for six-coordinate geometries in macrocyclic systems .
  • Applications: Such fluorinated, nitrogen-dense ligands are explored for catalysis, sensing, or materials science due to their tunable electronic environments .

Properties

Molecular Formula

C32CoF16N8

Molecular Weight

859.3 g/mol

IUPAC Name

cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

OFILAZNRYPZFNX-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2]

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves intricate chemical reactions and specific conditions. One common method includes the use of cobalt salts and hexadecafluoro precursors under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired complex structure. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state cobalt complexes.

    Reduction: Reduction reactions can convert it to lower oxidation state forms.

    Substitution: The hexadecafluoro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its application. In catalytic reactions, it often acts by facilitating the formation of reactive intermediates such as cobalt(III) carbene-radicals and cobalt(III) nitrene-radicals . These intermediates enable efficient transformations in organic synthesis. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to alterations in cellular pathways.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Coordination Flexibility: While cobalt(II) typically adopts octahedral geometries, notes redox interconversion between Co²⁺ (high-spin) and Co³⁺ (low-spin) states in disulfide/thiolate systems, suggesting ligand-dependent spin-state variability.
  • Biological Penetration : Unlike nickel, cobalt penetrates deeper into skin layers (stratum corneum and viable epidermis), correlating with its stronger sensitization potency .

Biological Activity

Cobalt complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound cobalt(II) hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene (hereafter referred to as Co-Hexa). This complex is notable for its unique structure and potential applications in various biological contexts.

Chemical Structure and Properties

Co-Hexa is a complex coordination compound characterized by a highly fluorinated ligand environment surrounding a cobalt ion in the +2 oxidation state. The molecular formula is C32H16CoN8C_{32}H_{16}CoN_8 with a significant degree of fluorination that influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that cobalt complexes exhibit promising antimicrobial activities against a variety of pathogens. For instance:

  • Antibacterial Activity : Cobalt complexes have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes due to metal ion release .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Bacillus subtilis20 µg/mL

Antiviral Activity

Cobalt complexes have also been investigated for their antiviral properties:

  • Mechanism of Action : These complexes can inhibit viral replication by interacting with viral proteins or nucleic acids. Studies have shown that certain cobalt complexes can effectively inhibit HIV protease activity by binding to its hydrophobic pocket .

Study 1: Cobalt Complexes Against Bacterial Infections

A study evaluated the antibacterial efficacy of various cobalt complexes synthesized from different ligands. The results demonstrated that Co-Hexa exhibited superior activity compared to traditional antibiotics such as ampicillin and ciprofloxacin against resistant strains of bacteria .

Study 2: Antiviral Activity Against HIV

In another investigation focusing on antiviral properties, Co-Hexa was tested for its ability to inhibit HIV replication in vitro. The findings revealed that the compound significantly reduced viral load in treated cell cultures compared to controls .

The biological activity of Co-Hexa can be attributed to several mechanisms:

  • Metal Ion Release : Upon interaction with biological systems, cobalt ions can be released from the complex and participate in redox reactions that generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
  • Chelation Effects : The unique fluorinated structure enhances lipophilicity and facilitates better membrane penetration.
  • Interference with Enzymatic Processes : Cobalt ions can mimic essential metal cofactors in enzymes disrupting normal metabolic pathways.

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